5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted dihydropyridine derivative characterized by two chlorine substituents: one at the 5-position of the pyridine ring and a 4-chlorophenyl group at the 6-position. This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid family, which is structurally related to nicotinic acid (vitamin PP) derivatives known for diverse biological activities, including hypocholesterolemic and neuroprotective effects . While nicotinic acid derivatives are well-studied, 2-oxo-1,2-dihydropyridine-3-carboxylic acids are less explored but have emerging interest as pharmaceuticals and complexing agents due to their electron-rich aromatic systems .
Properties
Molecular Formula |
C12H7Cl2NO3 |
|---|---|
Molecular Weight |
284.09 g/mol |
IUPAC Name |
5-chloro-6-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
OLGZDPUWSRNXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
Scientific Research Applications
Structure and Reactivity
The compound's structure can be broken down as follows:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Carboxylic Acid Group : Contributes to the compound's acidity and ability to form salts.
- Chlorophenyl Moiety : Influences electrophilic aromatic substitution reactions.
The presence of these functional groups allows for various chemical transformations, including:
- Acid-base reactions
- Electrophilic aromatic substitutions
- Condensation and substitution reactions
These properties make it a versatile candidate for synthetic chemistry applications.
Therapeutic Applications
The compound has demonstrated potential in several therapeutic areas:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Antiviral Properties : Shows promise in inhibiting viral replication, suggesting potential use in antiviral therapies.
Case Studies
- Glucose Metabolism Regulation : Studies have shown that the inhibition of glucose-6-phosphate translocase by this compound can lead to reduced glucose uptake in cells, impacting overall metabolism. This property is particularly relevant in diabetes research where modulation of glucose levels is crucial.
- Antimicrobial Efficacy : Laboratory tests have confirmed that derivatives of this compound possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for new antibiotics.
Synthetic Applications
Mechanism of Action
The mechanism of action of 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4n)
5-(2-Hydroxy-4-methoxybenzoyl)-2-oxo-1-vinyl-1,2-dihydropyridine-3-carboxylic acid (4o)
1-Cyclohexyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (4p)
5-(2-Hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (5a)
1-Allyl-5-(2-hydroxybenzoyl)pyridin-2(1H)-one (5b)
Substituent Analysis:
- Chlorine vs.
- Aromatic vs.
Physical and Spectroscopic Properties
- Melting Points: The target compound’s higher predicted melting point (~200–220°C) versus 4n–5b (160–187°C) reflects stronger intermolecular forces due to halogen bonding .
- ¹H NMR Shifts: The absence of hydroxy/methoxy groups in the target compound eliminates δ 10.2 (OH) and δ 3.8 (OCH₃) signals seen in 4n–4p .
Biological Activity
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, characterized by a pyridine ring with multiple functional groups, including a carboxylic acid and a chlorophenyl moiety. These structural elements contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N2O3 |
| Molecular Weight | 277.1 g/mol |
| CAS Number | [TBD] |
| Solubility | Soluble in organic solvents |
Enzyme Inhibition
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been shown to inhibit glucose-6-phosphate translocase , an enzyme crucial for glucose metabolism. This inhibition can significantly alter metabolic pathways, potentially impacting energy production in cells. Such interactions highlight the compound's potential in managing metabolic disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Antioxidant Activity
Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals has been linked to its structural features, particularly the presence of the carboxylic acid group.
Case Studies and Research Findings
- Inhibition of Glucose Metabolism : A study investigated the effects of 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid on glucose metabolism in vitro. Results indicated a significant decrease in glucose uptake in treated cells compared to controls, suggesting potential applications in diabetes management.
- Antimicrobial Efficacy : In a comparative study, the compound was tested against several bacterial strains using the disk diffusion method. The results showed notable zones of inhibition, comparable to standard antibiotics like ampicillin, indicating its potential as an antimicrobial agent.
- Antioxidant Activity Assessment : The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound. It demonstrated a significant ability to reduce DPPH radicals, suggesting its usefulness in formulations aimed at reducing oxidative damage.
Q & A
Q. What synthetic routes are recommended for preparing 5-chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step condensation and cyclization. For example, chlorophenyl-substituted precursors (e.g., 4-chlorobenzaldehyde derivatives) are condensed with aminopyridine intermediates under palladium or copper catalysis in solvents like DMF or toluene . Optimization includes temperature control (80–120°C) and catalyst loading (5–10 mol%) to improve yield (typically 50–70%). Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the carboxylic acid derivative .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the dihydropyridine ring (δ 5.8–6.5 ppm for olefinic protons) and carboxylic acid (δ ~11–12 ppm for -OH). Chlorophenyl substituents show aromatic signals at δ 7.1–7.9 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1720 cm⁻¹) and hydroxyl groups (broad -OH at ~3174 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ion peaks (e.g., [M+H]+ at m/z ~322) .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may hydrolyze under strongly alkaline conditions (pH >10) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for heterocyclic carboxylic acids) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity.
- Mechanistic Profiling : Use kinase inhibition assays or bacterial membrane permeability tests to clarify targets. For example, chlorophenyl groups may enhance lipophilicity, altering cell penetration .
- Meta-Analysis : Cross-reference studies with structural analogs (e.g., 6-(4-chlorophenyl)pyridines) to contextualize activity trends .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methyl groups) and test activity.
- Computational Modeling : Perform DFT calculations to map electrostatic potentials and H-bond donor/acceptor sites. Docking studies (e.g., with COX-2 or β-lactamase enzymes) predict binding affinities .
- Data Correlation : Use regression models to link logP values or Hammett constants (σ) with bioactivity .
Q. What experimental designs mitigate challenges in analyzing tautomeric equilibria of the dihydropyridine ring?
- Methodological Answer :
- Dynamic NMR : Monitor tautomerization (e.g., keto-enol shifts) in DMSO-d6 at variable temperatures.
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers. For example, the 2-oxo-1,2-dihydropyridine form is stabilized by intramolecular H-bonds .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 50% vs. 70%) for this compound?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediate bottlenecks (e.g., incomplete cyclization).
- Catalyst Screening : Compare Pd(OAc)2 vs. CuI—the latter may reduce side reactions in chlorophenyl activation .
- Solvent Effects : Polar aprotic solvents (DMF) may enhance solubility of intermediates vs. toluene, which favors cyclization .
Analytical and Computational Tools
Q. Which advanced computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
